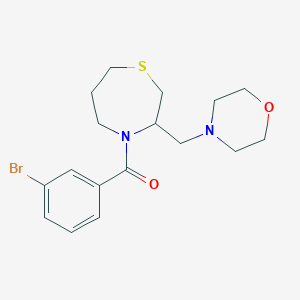

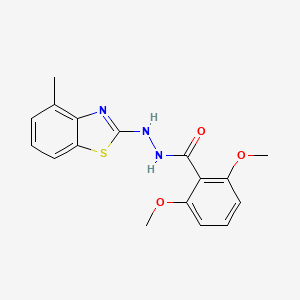

![molecular formula C19H26ClN3O5S B2742128 Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate CAS No. 838896-92-7](/img/structure/B2742128.png)

Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule belongs to the class of piperazinecarboxylate derivatives and has shown promising results in various studies.

Scientific Research Applications

Chemical Synthesis and Modification

Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate, a compound with potential in various scientific applications, plays a crucial role in chemical synthesis and modification. For instance, the sulfomethylation of piperazine and polyazamacrocycles, including this compound, allows for the creation of mixed-side-chain macrocyclic chelates. This process, conducted in an aqueous medium at varying pH levels, facilitates the introduction of methanesulfonate groups into the structures, enabling further chemical modifications into mono- and diacetate, phosphonate, and phosphinate derivatives. Such modifications extend the compound's utility in creating diverse chemical entities for further scientific research and potential therapeutic applications (J van Westrenen & A D Sherry, 1992).

Antimicrobial Activity

Research on the antimicrobial properties of derivatives of ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate highlights its potential in contributing to the development of new antimicrobial agents. A study demonstrated the synthesis and significant in vitro antibacterial and antifungal activities of bifunctional sulfonamide-amide derivatives against various bacterial and fungal strains. This suggests the compound's derivatives could serve as a basis for new antimicrobial therapies addressing resistance issues in current treatments (B. Abbavaram & H. Reddyvari, 2013).

Drug Metabolism Studies

The compound's relevance extends to drug metabolism studies, where its derivatives are used to understand metabolic pathways crucial for developing safer and more effective medications. For instance, the oxidative metabolism of a novel antidepressant was investigated using human liver microsomes and recombinant enzymes, revealing the compound's metabolic transformations into various metabolites. Such studies are vital for predicting drug interactions, side effects, and individual variations in drug metabolism, ultimately guiding safer drug design (Mette G. Hvenegaard et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been shown to have analgesic effects, suggesting that they may target pain pathways .

Mode of Action

It’s worth noting that similar compounds have been shown to have analgesic effects, indicating that they may interact with pain receptors or other components of the pain pathway . These compounds may exert their effects by modulating the activity of these targets, thereby altering the perception of pain.

Biochemical Pathways

Given the analgesic effects of similar compounds, it is likely that they affect pathways related to pain perception . These could include pathways involving neurotransmitters and other signaling molecules that play a role in the sensation of pain.

Result of Action

Similar compounds have been shown to have analgesic effects, suggesting that they may reduce pain signals at the molecular and cellular level .

properties

IUPAC Name |

ethyl 4-(4-chloro-3-piperidin-1-ylsulfonylbenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN3O5S/c1-2-28-19(25)22-12-10-21(11-13-22)18(24)15-6-7-16(20)17(14-15)29(26,27)23-8-4-3-5-9-23/h6-7,14H,2-5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZALDJPQPJVKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2742051.png)

![3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742052.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2742053.png)

![4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2742062.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B2742068.png)